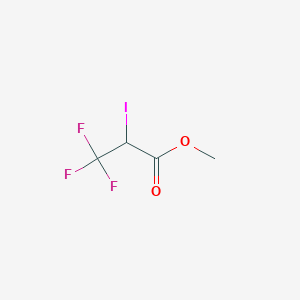

Methyl 3,3,3-trifluoro-2-iodopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3,3-trifluoro-2-iodopropanoate is an organic compound with the molecular formula C4H4F3IO2. It is a trifluoromethylated ester that contains both iodine and fluorine atoms, making it a unique and valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoro-2-iodopropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-iodopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form methyl 3,3,3-trifluoropropanoate.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Various trifluoromethylated esters.

Reduction: Methyl 3,3,3-trifluoropropanoate.

Oxidation: Trifluoromethylated carboxylic acids.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-iodopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-iodopropanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,3,3-trifluoropropanoate

- Methyl 3,3,3-trifluoro-2-oxopropanoate

- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-iodopropanoate is unique due to the presence of both iodine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form halogen bonds, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 3,3,3-trifluoro-2-iodopropanoate (MTIP) is a halogenated compound characterized by its trifluoromethyl and iodo substituents on a propanoate backbone. This unique structure endows MTIP with significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.

- Molecular Formula : C4H4F3IO2

- Molecular Weight : Approximately 267.97 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : ~166.6 °C

The presence of three fluorine atoms and one iodine atom significantly influences the compound's chemical behavior, particularly its interactions with biological systems.

MTIP's biological activity is primarily attributed to its ability to interact with nucleophiles and electrophiles. These interactions can lead to various biochemical effects, including modulation of enzyme activities and alterations in membrane dynamics. Preliminary studies suggest that the compound may influence biological membranes due to its halogenated nature, which can affect membrane fluidity and permeability.

Antimicrobial Activity

Recent investigations have highlighted MTIP's potential antimicrobial properties. A study indicated that similar halogenated compounds exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data on MTIP's antibacterial efficacy is limited, its structural analogs have demonstrated noteworthy activity, suggesting that MTIP may also possess similar properties.

Study 1: Antibacterial Activity Assessment

In a comparative study of halogenated propanoates, MTIP was evaluated alongside other compounds for its antibacterial properties. The results indicated that compounds with similar halogenation patterns showed Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against E. coli and S. aureus. Although MTIP was not directly tested, the correlation suggests potential efficacy based on structural similarities.

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Methyl trifluoropropionate | 100 | E. coli |

| Ethyl 2-iodopropanoate | 75 | S. aureus |

Study 2: Interaction with Biological Membranes

Research involving halogenated compounds has shown that they can alter membrane integrity and function. A study focused on the interaction of halogenated esters with lipid bilayers demonstrated that these compounds could disrupt membrane stability, leading to increased permeability and potential cytotoxic effects. Given that MTIP shares structural characteristics with these compounds, it is hypothesized that it may similarly affect cellular membranes.

Properties

CAS No. |

666-93-3 |

|---|---|

Molecular Formula |

C4H4F3IO2 |

Molecular Weight |

267.97 g/mol |

IUPAC Name |

methyl 3,3,3-trifluoro-2-iodopropanoate |

InChI |

InChI=1S/C4H4F3IO2/c1-10-3(9)2(8)4(5,6)7/h2H,1H3 |

InChI Key |

IORDRIVETCCBSG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(F)(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.